Meta‑Bromo Substitution Enhances Antiproliferative Potency Relative to Para‑Bromo in HepG2 Cells
In a head‑to‑head comparison within an indole‑fused chalcone series, the meta‑bromophenyl analog (3b) exhibited superior cytotoxicity against HepG2 hepatocellular carcinoma cells compared to its para‑bromophenyl isomer (3a). The meta‑bromo derivative (3b) achieved an IC₅₀ of 15 ± 0.57 µM, while the para‑bromo derivative (3a) reached 20 ± 1.5 µM [1]. This 25 % improvement in potency highlights the advantage of the meta‑bromo substitution pattern that is present in (2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
| Evidence Dimension | Antiproliferative activity (IC₅₀) against HepG2 liver cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 15 ± 0.57 µM (meta‑bromo analog 3b) |
| Comparator Or Baseline | IC₅₀ = 20 ± 1.5 µM (para‑bromo analog 3a) |
| Quantified Difference | Meta‑bromo is 1.33‑fold more potent (5 µM lower IC₅₀, P < 0.05) |
| Conditions | MTT assay after 72 h incubation; HepG2 hepatocellular carcinoma cell line. |
Why This Matters
Procurement of the para‑bromo isomer would yield a compound with measurably inferior anticancer activity, potentially requiring higher doses and increasing off‑target risk in downstream in‑vivo studies.
- [1] Badria, F. A., Soliman, S. M., Atef, S., Islam, M. S., Al-Majid, A. M., Dege, N., Ghabbour, H. A., Ali, M., El-Senduny, F. F., & Barakat, A. (2019). Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis. Molecules, 24(20), 3728. View Source
